molecular formula C8H14N4O B1531709 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol CAS No. 1601132-76-6

2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol

Cat. No. B1531709
M. Wt: 182.22 g/mol
InChI Key: DJUJKIZBWVMYMO-UHFFFAOYSA-N
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Description

2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol, also known as 2-AEEA, is an organic compound that has been studied for its potential use in scientific research applications. It is an aminopyridazinium compound, which is a type of heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its core structure. 2-AEEA has a number of unique properties that make it attractive for use in laboratory experiments, as well as potential therapeutic applications.

Scientific Research Applications

Synthesis of Potential Anticancer Agents

The compound's derivatives have been explored for their potential as anticancer agents. For instance, derivatives of 2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol, like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, have been synthesized and tested for their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Poly(amido-amine) Research

Poly(amido-amine)s (PAAs) carrying ter-amino groups and carboxyl groups per repeating unit have been synthesized, demonstrating significant differences in the basicity of the amino groups. These PAAs displayed pH-dependent hemolysis, indicating their potential for biomedical applications, especially as endosomolytic polymers (Ferruti et al., 2000).

Agricultural Chemical Research

Studies have investigated the relationship between land use and concentrations of selected agricultural chemicals in groundwater. This research is crucial for understanding how different land use practices impact the presence of chemicals in groundwater, affecting both environmental quality and human health (Kolpin, 1997).

Synthesis of Fluorescent Probes

A novel fluorescent probe for β-amyloids, relevant to Alzheimer’s disease diagnosis, has been synthesized. This research exemplifies how derivatives of the compound can be utilized in the development of diagnostic tools for neurodegenerative diseases (Fa et al., 2015).

Development of Chiral Intermediates

Chiral 1,3-oxazinan-2-ones, useful intermediates in pharmaceutical compound synthesis and amino alcohols, have been synthesized from carbohydrate derivatives. This research highlights the compound's role in creating intermediates for further pharmaceutical development (Ella-Menye et al., 2005).

properties

IUPAC Name

2-[(6-aminopyridazin-3-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-2-12(5-6-13)8-4-3-7(9)10-11-8/h3-4,13H,2,5-6H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUJKIZBWVMYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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